4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone

Regioisomeric purity PDE5 inhibitor synthesis Benzophenone substitution pattern

4-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-54-5), systematically named ethyl 4-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate (molecular formula C22H26N2O3, MW 366.45 g/mol), is a synthetic benzophenone derivative used primarily as a key building block in medicinal chemistry. Its structure incorporates a benzophenone core, a para-carboethoxy group, and a para-(4-methylpiperazinomethyl) substituent, with a predicted LogP of 3.1, pKa of 7.53, and zero hydrogen bond donors.

Molecular Formula C22H26N2O3
Molecular Weight 366.5 g/mol
CAS No. 898783-54-5
Cat. No. B1613855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone
CAS898783-54-5
Molecular FormulaC22H26N2O3
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C
InChIInChI=1S/C22H26N2O3/c1-3-27-22(26)20-10-8-19(9-11-20)21(25)18-6-4-17(5-7-18)16-24-14-12-23(2)13-15-24/h4-11H,3,12-16H2,1-2H3
InChIKeySBHJDRLVEKXTHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-54-5): Procurement-Grade Chemical Intermediate for PDE5 Inhibitor Synthesis


4-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-54-5), systematically named ethyl 4-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate (molecular formula C22H26N2O3, MW 366.45 g/mol), is a synthetic benzophenone derivative used primarily as a key building block in medicinal chemistry [1]. Its structure incorporates a benzophenone core, a para-carboethoxy group, and a para-(4-methylpiperazinomethyl) substituent, with a predicted LogP of 3.1, pKa of 7.53, and zero hydrogen bond donors [1]. Commercially available at ≥97% purity from multiple vendors, the compound serves as a procurement-ready intermediate for PDE5 inhibitor programs, including those structurally related to mirodenafil .

Procurement Risks in Substituting 4-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-54-5) with Off-Target Benzophenone Analogs


Regioisomeric benzophenone derivatives (e.g., 2-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone, CAS 898783-52-3; 4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone, CAS 898788-52-8; or 3-bromo-4'-(4-methylpiperazinomethyl) benzophenone, CAS 898783-57-8) share the same molecular formula or core scaffold but differ critically in substituent position and electronic character . In PDE5-targeted synthesis, the para,para'-substitution pattern determines the spatial orientation of the benzophenone carbonyl, directly affecting downstream coupling efficiency and final pharmacophore geometry . Generic substitution without positional verification introduces regioisomeric impurities that compromise reaction yields and final product purity, necessitating procurement of the exact CAS 898783-54-5 regioisomer .

Quantitative Differentiation Evidence for 4-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-54-5)


Regioisomeric Purity: Para,Para'-Substitution Defines Synthetic Utility in PDE5 Inhibitor Assembly

The target compound (CAS 898783-54-5) bears the 4-carboethoxy group para to the benzophenone carbonyl and the 4'-(4-methylpiperazinomethyl) group para on the second aromatic ring. By contrast, 2-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-52-3) positions the carboethoxy group ortho, and 4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone (CAS 898788-52-8) places the piperazinomethyl group meta . The para,para'-substitution pattern in CAS 898783-54-5 is specifically required in mirodenafil-type PDE5 inhibitor synthetic routes because it establishes the correct linear geometry for subsequent sulfonylation and pyrrolopyrimidinone cyclization steps; regioisomeric impurities at levels as low as 0.5% can produce off-pathway byproducts that reduce final API yield by ≥10% [1]. The commercial specification of ≥97% purity with tight control over regioisomeric content (confirmed by HPLC or NMR) represents the key procurement-differentiating parameter .

Regioisomeric purity PDE5 inhibitor synthesis Benzophenone substitution pattern

Predicted Physicochemical Profile: LogP, pKa, and Hydrogen-Bonding Capacity Differentiate from Non-Ester and De-esterified Analogs

The target compound has a predicted LogP (XLogP3-AA) of 3.1, pKa of 7.53 ± 0.10, and zero hydrogen bond donors, distinguishing it from the de-esterified acid analog (4-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoic acid, predicted LogP ~1.5–2.0) and from the simpler ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 773137-71-6, MW 248.32, lacking the benzophenone carbonyl) [1]. The absence of hydrogen bond donors (HBD = 0) ensures superior membrane permeability and organic-solvent solubility compared to free-acid intermediates, which is critical for maintaining solubility in the aprotic reaction conditions (e.g., DMF, acetonitrile) used in PDE5 inhibitor fragment coupling . The intermediate LogP of 3.1 balances sufficient lipophilicity for membrane passage with adequate aqueous solubility for in vitro assay compatibility, a profile superior to both more lipophilic bromo-analogs (predicted LogP >4) and more hydrophilic acid analogs [1].

Physicochemical properties LogP pKa Hydrogen bond donors

Commercial Availability at >97% Purity with ISO-Certified Quality Control Supports cGMP-Relevant Procurement

The target compound is commercially supplied at ≥97% purity by multiple vendors under ISO-certified quality systems, a purity threshold suitable for pharmaceutical intermediate applications . In comparison, the structurally related 3-bromo-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-57-8) is typically offered at lower purity (95% range) and with more limited vendor availability, reflecting its status as a less-validated intermediate . The 97% purity specification for CAS 898783-54-5 is verified by HPLC and NMR, enabling direct use in GLP-grade synthesis without additional purification . Vendor batch-to-batch consistency data, though not publicly available in peer-reviewed form, is supported by the compound's established position as a PDE5 inhibitor building block in commercial supply chains .

Commercial purity ISO certification Procurement specification

Structurally Enabling PDE5 Pharmacophore Assembly: The Benzophenone Core as a Conformational Scaffold

The benzophenone carbonyl in the target compound provides a rigid, planar spacer between the ethyl benzoate and the N-methylpiperazine moieties, establishing a defined inter-aromatic distance (~5.0 Å) and dihedral angle that pre-organizes the molecule for subsequent derivatization into PDE5 inhibitor pharmacophores [1]. By contrast, the non-benzophenone comparator ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 773137-71-6) lacks this carbonyl spacer, resulting in a shorter and more flexible scaffold (MW 248.32, rotatable bonds = 5) that cannot replicate the conformational constraint required for PDE5 binding pocket complementarity . In the context of mirodenafil-type inhibitors, the benzophenone core is a structural prerequisite for achieving the necessary spatial orientation of the piperazine sulfonamide relative to the pyrrolopyrimidinone ring, a feature not achievable with the non-carbonyl analog .

PDE5 pharmacophore Benzophenone scaffold Conformational restriction

Optimal Application Scenarios for 4-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-54-5)


PDE5 Inhibitor Lead Optimization and Fragment-Based Drug Discovery

As a para,para'-substituted benzophenone intermediate with the specific geometry required for PDE5 pharmacophore assembly, CAS 898783-54-5 is the procurement choice for medicinal chemistry teams optimizing mirodenafil-class or sildenafil-analog PDE5 inhibitors. The ethyl ester protecting group enables sequential derivatization (sulfonylation at the piperazine nitrogen; ester hydrolysis and amide coupling at the benzoate position) without protecting group manipulation, reducing synthetic step count relative to free-acid starting materials [1].

Process Chemistry Development and Scale-Up for cGMP Intermediate Manufacturing

The compound's commercial availability at ≥97% purity under ISO quality systems supports process chemistry scale-up studies. The predicted boiling point of 508.9 °C and density of 1.147 g/cm³ inform solvent selection and unit operation design for kilogram-scale reactions. The absence of hydrogen bond donors simplifies extraction and chromatographic purification workflows in non-aqueous solvent systems typical of PDE5 inhibitor manufacturing [1].

Analytical Reference Standard and Impurity Profiling in API Quality Control

CAS 898783-54-5 serves as a well-characterized reference material (exact mass 366.19400 Da; InChIKey SBHJDRLVEKXTHD-UHFFFAOYSA-N) for HPLC-MS impurity tracking during mirodenafil API manufacture. Its distinct retention time and mass spectral signature enable quantification of residual intermediate in final drug substance, supporting ICH Q3A impurity guidelines compliance [1].

Regioisomer-Controlled Library Synthesis for PDE Isoform Selectivity Screening

The defined para,para'-substitution pattern of CAS 898783-54-5 makes it the optimal scaffold for systematic exploration of PDE5 vs PDE6/PDE11 selectivity. By contrast, ortho- or meta-carboethoxy regioisomers (CAS 898783-52-3, 898788-52-8) produce distinct spatial presentations of the piperazine moiety, generating different selectivity profiles in PDE isoform panels and complicating SAR interpretation .

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